5-Fluoro-6-hydroxyisoindolin-1-one
Overview
Description
5-Fluoro-6-hydroxyisoindolin-1-one is a chemical compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is characterized by the presence of a fluorine atom and a hydroxyl group attached to an isoindolinone core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one typically involves the reaction of 5-fluoro-2,3-dihydro-isoindol-1-one with appropriate reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a base. For example, to a solution of 5-fluoro-6-hydroxy-2,3-dihydro-isoindol-1-one in DMSO, sodium hydroxide is added and the mixture is stirred at room temperature. Subsequently, a halogenated alkane such as 1-bromo-4-chlorobutane is added to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxyisoindolin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic structures.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used as a base in substitution reactions.
Dimethyl Sulfoxide (DMSO): Commonly used as a solvent.
Halogenated Alkanes: Used for introducing halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with halogenated alkanes can yield various substituted isoindolinone derivatives .
Scientific Research Applications
5-Fluoro-6-hydroxyisoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxyisoindolin-1-one is not well-documented. like other isoindolinone derivatives, it is likely to interact with various molecular targets and pathways in biological systems. The presence of the fluorine atom and hydroxyl group may influence its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoindolin-1-one: Lacks the hydroxyl group present in 5-Fluoro-6-hydroxyisoindolin-1-one.
6-Hydroxyisoindolin-1-one: Lacks the fluorine atom.
N-isoindoline-1,3-dione: Contains two carbonyl groups instead of the hydroxyl and fluorine groups
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the isoindolinone core. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZVYFOCSBMCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668946 | |
Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007455-25-5 | |
Record name | 5-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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